molecular formula C21H22O5S B11428238 3-[(4-tert-butylphenyl)sulfonyl]-8-ethoxy-2H-chromen-2-one

3-[(4-tert-butylphenyl)sulfonyl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B11428238
M. Wt: 386.5 g/mol
InChI Key: XGUNTWVGAPCRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-TERT-BUTYLBENZENESULFONYL)-8-ETHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a chromenone core structure with a tert-butylbenzenesulfonyl group and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLBENZENESULFONYL)-8-ETHOXY-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of a chromenone derivative with 4-tert-butylbenzenesulfonyl chloride under basic conditions. The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLBENZENESULFONYL)-8-ETHOXY-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(4-TERT-BUTYLBENZENESULFONYL)-8-ETHOXY-2H-CHROMEN-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLBENZENESULFONYL)-8-ETHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chromenone core may interact with biological targets, such as enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: A related compound used in similar synthetic applications.

    8-Ethoxy-2H-chromen-2-one: Shares the chromenone core structure but lacks the sulfonyl group.

    Sulfonylated chromenones: A broader class of compounds with similar structural features and reactivity.

Uniqueness

3-(4-TERT-BUTYLBENZENESULFONYL)-8-ETHOXY-2H-CHROMEN-2-ONE is unique due to the combination of its sulfonyl and ethoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H22O5S

Molecular Weight

386.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-8-ethoxychromen-2-one

InChI

InChI=1S/C21H22O5S/c1-5-25-17-8-6-7-14-13-18(20(22)26-19(14)17)27(23,24)16-11-9-15(10-12-16)21(2,3)4/h6-13H,5H2,1-4H3

InChI Key

XGUNTWVGAPCRQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.